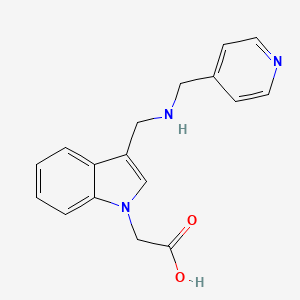

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

Description

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is an indole-acetic acid derivative characterized by a pyridin-4-ylmethylamino-methyl substituent at the 3-position of the indole ring and an acetic acid moiety at the 1-position. This structure combines the aromatic heterocyclic features of indole and pyridine, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C17H17N3O2 |

|---|---|

Molecular Weight |

295.34 g/mol |

IUPAC Name |

2-[3-[(pyridin-4-ylmethylamino)methyl]indol-1-yl]acetic acid |

InChI |

InChI=1S/C17H17N3O2/c21-17(22)12-20-11-14(15-3-1-2-4-16(15)20)10-19-9-13-5-7-18-8-6-13/h1-8,11,19H,9-10,12H2,(H,21,22) |

InChI Key |

DKEPODVYRLNNDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. One common method begins with the preparation of the indole derivative, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid group via carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- In vitro assays demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound exhibited mean growth inhibition values indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The structure of the compound suggests potential anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby providing a basis for developing treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of 2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions, including:

- Formation of Indole Derivatives : Starting with indole and modifying it with pyridine derivatives.

- Amine Coupling Reactions : Utilizing coupling agents to facilitate the formation of amine bonds between the indole and pyridine components.

- Acidic Functionalization : Introducing acetic acid moieties to enhance solubility and biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute assessed the anticancer activity of the compound against a panel of 60 human tumor cell lines. The results indicated notable efficacy with an average growth inhibition rate of 12.53% across tested lines, showcasing its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of similar indole derivatives. The study found that these compounds could modulate inflammatory pathways by downregulating cytokine release, which supports their potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyridin-4-ylmethylamino-methyl group at the indole 3-position. Comparisons with similar indole-acetic acid derivatives highlight the following:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Position of Acetic Acid: Analogues with acetic acid at the 1-yl position (e.g., GPR40 agonists) show weaker activity than those with phenyl propanoic acid tails, suggesting steric or electronic limitations .

Physicochemical Properties

- Synthetic Accessibility: The compound can be synthesized via Mannich reactions (as in ) or Knoevenagel condensations (), but the pyridine group may require protective strategies to avoid side reactions .

Industrial and Environmental Relevance

- Polymer Depolymerization : Indole-acetic acid derivatives like 2-(3-((3-hydroxypropoxy)carbonyl)-1H-indol-1-yl)acetic acid are products of polyester degradation by PET2 hydrolase . The target compound’s stability under enzymatic conditions remains unexplored.

Biological Activity

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid, a compound featuring both indole and pyridine moieties, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects, based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 284.31 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. In various studies, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Caspase Activation : Activation of caspases 3 and 7 was observed in HCT-116 colon cancer cells, suggesting a pathway for programmed cell death.

- DNA Interaction : Ethidium bromide intercalation assays demonstrated that the compound binds to DNA, potentially disrupting replication and transcription processes .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.29 | Apoptosis via caspase activation |

| A549 (Lung) | 1.26 | DNA binding and disruption |

| MCF-7 (Breast) | 2.96 | Induction of oxidative stress |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) against these pathogens ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 2: Antibacterial Efficacy

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 50 | 24 |

| K. pneumoniae | 45 | 30 |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed:

- An inhibition rate of 89% for IL-6 and 78% for TNF-α at a concentration of 10 µg/mL, indicating strong anti-inflammatory potential compared to conventional treatments like dexamethasone .

Case Studies

One notable study involved the administration of the compound in mouse models to evaluate its immunomodulatory effects. The results indicated that at concentrations as low as , the compound could enhance immune cell activity significantly, rescuing mouse splenocytes from apoptosis induced by PD-1/PD-L1 interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.